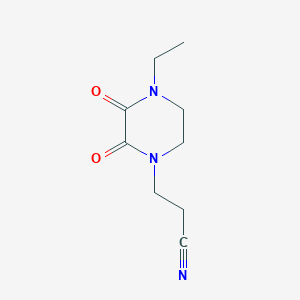
N,N-dimethyl-2-(2-propanoylphenoxy)acetamide
Descripción general
Descripción
“N,N-dimethyl-2-(2-propanoylphenoxy)acetamide” is a chemical compound with the empirical formula C13H17NO3 . It has a molecular weight of 235.28 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of “N,N-dimethyl-2-(2-propanoylphenoxy)acetamide” isO=C(N(C)C)COC1=C(C=CC=C1)C(CC)=O . The InChI is 1S/C13H17NO3/c1-4-11(15)10-7-5-6-8-12(10)17-9-13(16)14(2)3/h5-8H,4,9H2,1-3H3 .
Aplicaciones Científicas De Investigación
Biological Effects and Toxicology
Kennedy (2001) provides an update on the biological effects of acetamide, formamide, and their mono and dimethyl derivatives, highlighting the commercial importance and the added knowledge over the years on the biological consequences of exposure. The study reviews each chemical individually, considering data for the past 14 years and expanding on the environmental toxicology of these materials (Kennedy, 2001).
Pharmacodynamic and Pharmacokinetic Properties
Campoli-Richards et al. (1986) discuss the synthetic compound Inosine pranobex, formed from the p-acetamido benzoate salt of N-N dimethylamino-2-propanol and inosine, noting its antiviral and antitumor activities derived from an immunomodulating effect. This review emphasizes the need for further well-controlled studies to establish the efficacy of Inosine pranobex in treating various diseases and infections (Campoli-Richards, Sorkin, & Heel, 1986).
Environmental Toxicology and Degradation Pathways
Qutob et al. (2022) focus on the degradation of acetaminophen by advanced oxidation processes, examining the kinetics, mechanisms, by-products, and proposed degradation pathways. The study highlights the environmental concern posed by acetaminophen and its by-products, emphasizing the need for enhanced degradation techniques (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Synthesis and Medicinal Chemistry Applications
Al-Ostoot et al. (2021) conduct a literature survey on the chemical diversity of phenoxy acetamide and its derivatives, exploring their pharmacological significance. This comprehensive review suggests an opportunity for chemists to design new derivatives of phenoxy acetamide, potentially enhancing safety and efficacy in medical applications (Al-Ostoot, Zabiulla, Salah, & Khanum, 2021).
Novel Mechanisms of Action and Toxicity
Sharma et al. (2018) provide a detailed review on non-fentanyl novel synthetic opioid receptor agonists, focusing on the chemistry and pharmacology of N-substituted benzamides and acetamides. The study underscores the importance of international early warning systems in tracking emerging psychoactive substances and recommends pre-emptive research to detect new substances early in toxicological samples (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
N,N-dimethyl-2-(2-propanoylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-11(15)10-7-5-6-8-12(10)17-9-13(16)14(2)3/h5-8H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTZQZAHCYWDQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCC(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-(2-propanoylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



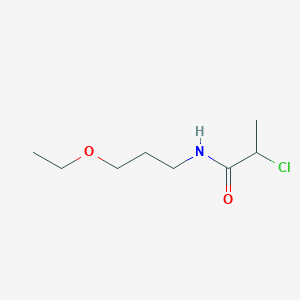
![4-[2-Chloro-4-(chlorosulfonyl)phenoxy]butanoic acid](/img/structure/B3363053.png)
![3-[(2-Oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3363060.png)
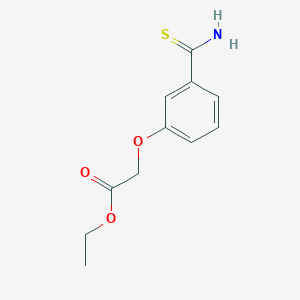
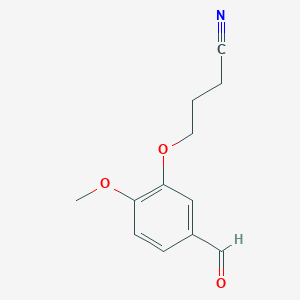
![2-chloro-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B3363081.png)
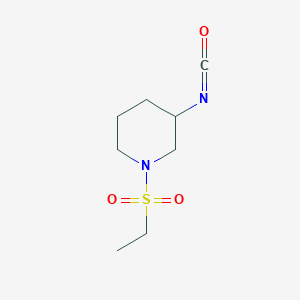
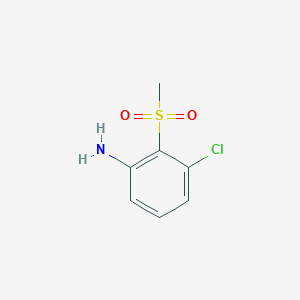
![2-[(2-Methylcyclohexyl)oxy]acetonitrile](/img/structure/B3363111.png)
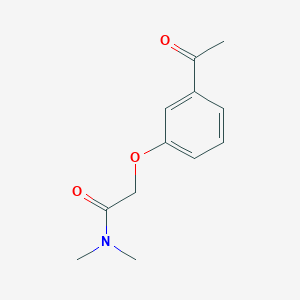
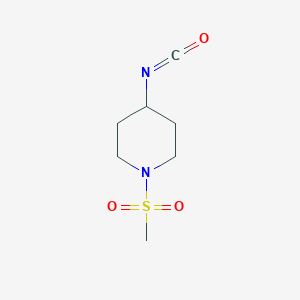
![6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3363143.png)
![4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3363146.png)
